

# In-Depth Technical Guide: Deuterium Labeling in 1-(4-Chlorophenyl)ethanone-d4

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanone-d4

Cat. No.: B1357200

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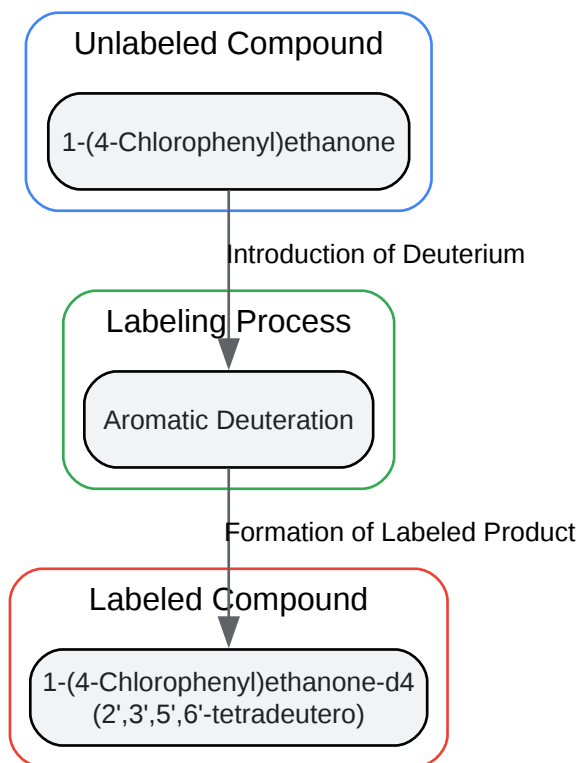
This technical guide provides a detailed overview of **1-(4-Chlorophenyl)ethanone-d4**, with a specific focus on the positions of deuterium labeling. This deuterated analog of 1-(4-Chlorophenyl)ethanone is a valuable tool in various research and development applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

## Deuterium Labeling Position

Based on available chemical supplier information, the four deuterium atoms in **1-(4-Chlorophenyl)ethanone-d4** are located on the aromatic (phenyl) ring at the 2', 3', 5', and 6' positions. The molecular formula is C<sub>8</sub>H<sub>3</sub>ClD<sub>4</sub>O[2]. This specific labeling leaves the methyl group protons intact.

The logical relationship for the deuterium labeling is illustrated in the diagram below.

## Deuterium Labeling of 1-(4-Chlorophenyl)ethanone



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Caption: Logical diagram of the deuterium labeling process.

## Physicochemical Data

The table below summarizes key quantitative data for both the unlabeled and deuterated compounds.

Property	1-(4-Chlorophenyl)ethanone	1-(4-Chlorophenyl)ethanone-d4	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO	C <sub>8</sub> H <sub>3</sub> ClD <sub>4</sub> O	[2]
Molecular Weight	154.59 g/mol	158.62 g/mol	[2]
CAS Number	99-91-2	284474-50-6	[2]
Boiling Point	232 °C (lit.)	232 °C (lit.)	[2]
Melting Point	14-18 °C (lit.)	14-18 °C (lit.)	[2]
Density	1.192 g/mL at 25 °C	Not specified	
Refractive Index	n <sub>20/D</sub> 1.5549 (lit.)	n <sub>20/D</sub> 1.5549 (lit.)	[2]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(4-Chlorophenyl)ethanone-d4** is not readily available in peer-reviewed literature, a plausible method involves the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 1-(4-Chlorophenyl)ethanone. A general procedure, adapted from a known method for deuterating aromatic compounds, is provided below[3].

### Hypothetical Synthesis of 1-(4-Chlorophenyl)ethanone-d4

Objective: To replace the four aromatic protons of 1-(4-Chlorophenyl)ethanone with deuterium atoms.

Materials:

- 1-(4-Chlorophenyl)ethanone
- Deuterium oxide (D<sub>2</sub>O)
- Boron trifluoride (BF<sub>3</sub>)
- Anhydrous diethyl ether

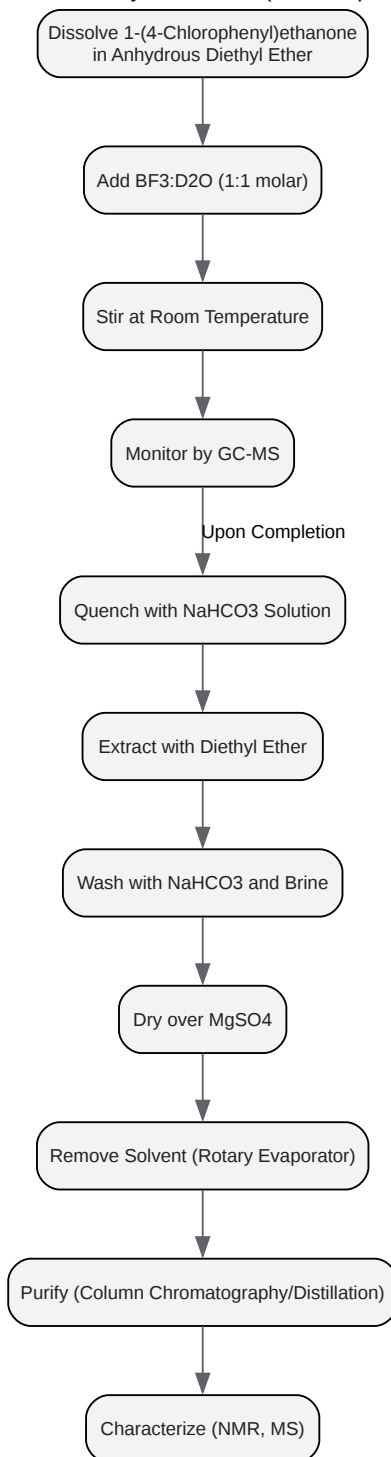
- Saturated sodium bicarbonate solution (aqueous)
- Anhydrous magnesium sulfate
- Deuterated chloroform ( $\text{CDCl}_3$ ) for NMR analysis

Procedure:

- **Reaction Setup:** In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Chlorophenyl)ethanone in a minimal amount of anhydrous diethyl ether.
- **Reagent Addition:** Carefully add a 1:1 molar ratio of boron trifluoride to deuterium oxide to the stirred solution. The reaction is exothermic and should be performed in a well-ventilated fume hood.
- **Reaction Conditions:** Stir the mixture vigorously at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to observe the increase in molecular weight corresponding to deuterium incorporation.
- **Work-up:** Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
- **Characterization:** Confirm the structure and determine the isotopic purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. In the  $^1\text{H}$  NMR spectrum, the signals corresponding to the aromatic protons should be significantly diminished or absent. The mass spectrum will show a molecular ion peak at  $m/z$  corresponding to the  $\text{d}_4$ -labeled compound.

The following diagram illustrates the general experimental workflow.

Experimental Workflow for Synthesis of 1-(4-Chlorophenyl)ethanone-d<sub>4</sub>



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Caption: General experimental workflow for the synthesis.

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## References

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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Convenient preparation of deuterated aromatic compounds (Journal Article) | OSTI.GOV [osti.gov]
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